SB 699551 dihydrochloride

Catalog No.
S542639
CAS No.
864741-95-7
M.F
C34H47Cl2N3O
M. Wt
584.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
SB 699551 dihydrochloride

CAS Number

864741-95-7

Product Name

SB 699551 dihydrochloride

IUPAC Name

3-cyclopentyl-N-[2-(dimethylamino)ethyl]-N-[[4-[4-[(2-phenylethylamino)methyl]phenyl]phenyl]methyl]propanamide;dihydrochloride

Molecular Formula

C34H47Cl2N3O

Molecular Weight

584.7 g/mol

InChI

InChI=1S/C34H45N3O.2ClH/c1-36(2)24-25-37(34(38)21-16-28-10-6-7-11-28)27-31-14-19-33(20-15-31)32-17-12-30(13-18-32)26-35-23-22-29-8-4-3-5-9-29;;/h3-5,8-9,12-15,17-20,28,35H,6-7,10-11,16,21-27H2,1-2H3;2*1H

InChI Key

QJMKBIHLMPTYTI-UHFFFAOYSA-N

SMILES

CN(C)CCN(CC1=CC=C(C=C1)C2=CC=C(C=C2)CNCCC3=CC=CC=C3)C(=O)CCC4CCCC4.Cl.Cl

Synonyms

N-[2-(Dimethylamino)ethyl]-N-[[4’-[[(2-phenylethyl)amino]methyl][1,1’-biphenyl]-4-yl]methyl]cyclopentanepropanamide Dihydrochloride;

Canonical SMILES

CN(C)CCN(CC1=CC=C(C=C1)C2=CC=C(C=C2)CNCCC3=CC=CC=C3)C(=O)CCC4CCCC4.Cl.Cl

Description

The exact mass of the compound N-[2-(Dimethylamino)ethyl]-N-[[4'-[[(2-phenylethyl)amino]methyl][1,1'-biphenyl]-4-YL]methyl]cyclopentanepropanamide dihydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

SB 699551 dihydrochloride is a selective antagonist of the serotonin 5-HT5A receptor, which is part of the broader family of serotonin receptors. This compound is characterized by its chemical structure, which includes a cyclopentyl group and a dimethylaminoethyl moiety. The full chemical name is 3-cyclopentyl-N-[2-(dimethylamino)ethyl]-N-[(4′-{[(2-phenylethyl)amino]methyl}-4-biphenylyl)methyl]propanamide dihydrochloride. Its molecular formula is C23H30Cl2N2, and it has a CAS number of 864741-95-7. SB 699551 dihydrochloride has been studied for its potential effects on cognitive processes and memory due to its interaction with the serotonergic system .

SB-699551 acts as a competitive antagonist at the 5-HT5A receptor []. It binds to the same binding site as the natural neurotransmitter serotonin, preventing serotonin from activating the receptor. This blockade of 5-HT5A signaling is thought to underlie the potential therapeutic effects of SB-699551.

Chemical Properties and Synthesis

Potential Research Applications

SB 699551 has been identified as a potential ligand for palladium-catalyzed reactions. Palladium is a versatile transition metal catalyst used in a wide range of organic transformations. Ligands are molecules that bind to the metal center in a catalyst, influencing its reactivity and selectivity.

Studies have shown that SB 699551 can form stable complexes with palladium, and these complexes exhibit catalytic activity in various reactions, including:

  • Suzuki-Miyaura coupling: This reaction is a fundamental tool in organic synthesis for forming carbon-carbon bonds.
  • Sonogashira coupling: This reaction is another valuable tool for forming carbon-carbon bonds, particularly between sp and sp2 hybridized carbons.
  • Hydroamination: This reaction involves the addition of an amine group (NH2) across an unsaturated carbon-carbon bond.

As a chemical compound, SB 699551 dihydrochloride participates in various reactions primarily related to its role as a receptor antagonist. The compound interacts with serotonin receptors, particularly the 5-HT5A subtype, inhibiting their activity. This inhibition can lead to alterations in neurotransmitter release and signaling pathways associated with mood regulation and cognitive functions. Specific reaction mechanisms include:

  • Binding to the 5-HT5A receptor: This action prevents serotonin from activating the receptor, which may influence downstream signaling pathways.
  • Impact on neurotransmitter levels: By blocking the receptor, SB 699551 dihydrochloride may affect the levels of other neurotransmitters such as dopamine and norepinephrine, potentially leading to changes in mood and cognition .

SB 699551 dihydrochloride has demonstrated significant biological activity, particularly in studies assessing its effects on memory and cognition. Research indicates that this compound can influence:

  • Cognitive Enhancement: It has been shown to ameliorate cognitive deficits in animal models, particularly in scenarios involving memory impairment induced by substances such as scopolamine .
  • Amnesia: The blockade of the 5-HT5A receptor by SB 699551 dihydrochloride has been linked to effects on forgetting processes, suggesting a role in modulating memory consolidation and retrieval .
  • Behavioral Effects: Studies have reported that administration of SB 699551 dihydrochloride can lead to improved performance in memory tasks among rodents, indicating potential therapeutic applications in cognitive dysfunction .

The synthesis of SB 699551 dihydrochloride involves several steps typically employed in organic chemistry. While specific proprietary methods may vary among manufacturers, a general synthetic route includes:

  • Formation of the Cyclopentyl Moiety: This involves cyclization reactions starting from appropriate precursors.
  • Amine Coupling: The introduction of the dimethylaminoethyl group through amine coupling reactions.
  • Final Modifications: The addition of the biphenyl moiety and subsequent formation of the dihydrochloride salt form.

These synthetic pathways are designed to ensure high purity and yield of the final product while maintaining structural integrity .

SB 699551 dihydrochloride has several potential applications in pharmaceutical research and development:

  • Cognitive Disorders: Due to its effects on memory and cognition, it is being investigated for use in treating disorders such as Alzheimer's disease and schizophrenia.
  • Neuroscience Research: It serves as a valuable tool for studying serotonergic systems and their implications in various neurological conditions.
  • Behavioral Studies: Researchers utilize this compound to explore the role of serotonin receptors in learning and memory processes .

Interaction studies involving SB 699551 dihydrochloride primarily focus on its effects on various neurotransmitter systems:

  • Serotonin System: As a selective antagonist of the 5-HT5A receptor, SB 699551 dihydrochloride modulates serotonin signaling, which can have downstream effects on mood and cognition.
  • Dopaminergic Interactions: Research suggests that blocking the 5-HT5A receptor may influence dopaminergic activity, potentially affecting reward pathways and motivation .
  • Behavioral Outcomes: Studies have shown that interactions with other neurotransmitter systems can lead to changes in behavior, particularly in tasks related to learning and memory .

Several compounds share structural or functional similarities with SB 699551 dihydrochloride. Below is a comparison highlighting its uniqueness:

Compound NameStructure SimilarityMechanism of ActionUnique Features
SB 206553ModerateSerotonin receptor antagonistBroader receptor selectivity
LY-344864HighSelective for multiple serotonin receptorsPrimarily affects anxiety-related behaviors
WAY-100635ModerateSelective for serotonin 1A receptorFocused on anxiety rather than cognition

SB 699551 dihydrochloride stands out due to its selective antagonism at the 5-HT5A receptor, making it particularly relevant for cognitive enhancement studies compared to other compounds that may target different receptors or broader classes of receptors .

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

583.3096185 g/mol

Monoisotopic Mass

583.3096185 g/mol

Heavy Atom Count

40

UNII

XDC9VEX4CH

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

SB 699551

Dates

Modify: 2023-08-15

Explore Compound Types